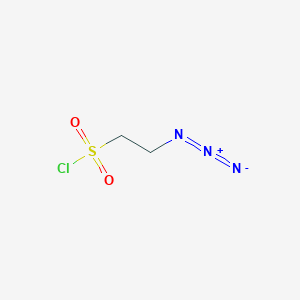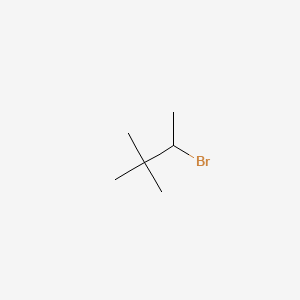
3-(chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole
Übersicht
Beschreibung
3-(Chloromethyl)-1-(4-chlorophenyl)-1H-pyrazole, commonly referred to as CMP, is an organic compound belonging to the pyrazole family. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. CMP is a colorless solid that is soluble in polar organic solvents such as ethanol and dimethylformamide. It has found a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Tautomerism and Structural Analysis
Research on NH-pyrazoles, including derivatives with chlorophenyl substituents, emphasizes the study of tautomerism - a phenomenon critical for understanding the chemical and physical properties of pyrazoles. These studies have implications for material science, particularly in designing compounds with specific electronic and structural characteristics. The tautomerism in solution and in the solid state was determined by NMR spectroscopy, highlighting the stability of certain tautomers and their potential applications in designing more effective compounds for various purposes (Cornago et al., 2009).
Synthetic Chemistry
In synthetic chemistry, pyrazole derivatives with functionalized side chains have been synthesized, showcasing the versatility of these compounds in creating a range of substances with potential biological and industrial applications. This includes the development of ligands for catalysis, which could have implications in pharmaceuticals and material synthesis (Grotjahn et al., 2002).
Material Science and Photoluminescence
Studies on 1,3,5-triaryl-2-pyrazolines demonstrate the fluorescence properties of these compounds, which could be leveraged in developing new materials for optoelectronic applications. The research focused on the synthesis and characterization of these compounds, indicating their potential use in the design of fluorescent materials for sensing, imaging, or light-emitting devices (Hasan et al., 2011).
Antimicrobial and Anticancer Research
Pyrazole derivatives have also been explored for their antimicrobial and anticancer activities, with several studies synthesizing new compounds and evaluating their bioactivities. These efforts contribute to the search for novel therapeutic agents, highlighting the role of pyrazole compounds in medicinal chemistry and drug development. For instance, research into the synthesis and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives featuring chlorophenyl and pyrazolyl moieties suggests potential applications in designing new antimicrobial drugs (B'Bhatt & Sharma, 2017).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-(4-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-9-5-6-14(13-9)10-3-1-8(12)2-4-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJHLPIPWYOPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



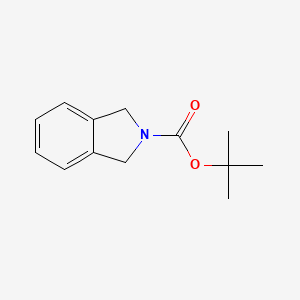
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
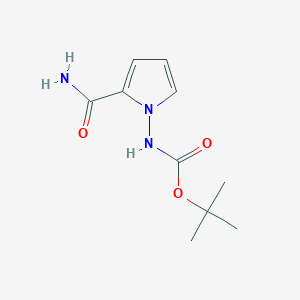


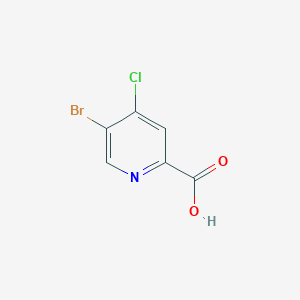

![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)
